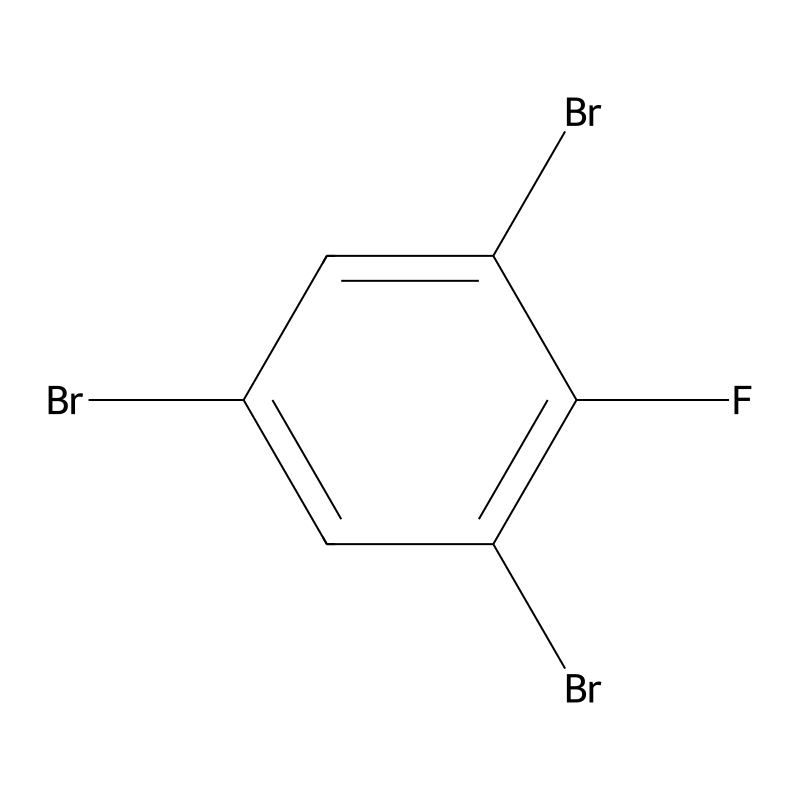

1,3,5-Tribromo-2-fluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Total Synthesis of Natural Flavonoids

Specific Scientific Field: The specific scientific field for this application is Organic Chemistry, with a focus on the total synthesis of natural flavonoids .

Summary of the Application: 1,3,5-Tribromo-2-fluorobenzene is used in the total synthesis of Vicenin-2, a naturally occurring bis-C-glucosyl flavonoid . This compound is found in various plant species and exhibits a broad spectrum of bioactivities, such as anti-cancer, anti-inflammatory, antioxidant, and anti-diabetic effects .

Methods of Application or Experimental Procedures: The synthesis of Vicenin-2 was achieved through the bis-β-C-glucoside formation of 1,3,5-trifluorobenzene followed by the replacement of three fluorine atoms with oxygen-atom substituents . This process involved a sequential C-glycoside formation and aromatic nucleophilic substitution (S_NAr reaction) of the fluoroarene derivative .

Results or Outcomes: The total synthesis of Vicenin-2, a bioactive bis-C-glucosyl flavonoid, was successfully accomplished using 1,3,5-Tribromo-2-fluorobenzene . This achievement provides a valuable, homogeneous sample of Vicenin-2 for bioassays .

Application in Lithium-Ion Batteries

Specific Scientific Field: The specific scientific field for this application is Electrochemistry, with a focus on the development of lithium-ion batteries .

Summary of the Application: 1,3,5-Tribromo-2-fluorobenzene is used as an additive for lithium-ion battery electrolytes . It can produce a LiF-rich solid electrolyte interface (SEI), which is crucial for the performance of the battery .

1,3,5-Tribromo-2-fluorobenzene is an organic compound with the molecular formula CHBrF. It is characterized by the substitution of three hydrogen atoms on a benzene ring with bromine atoms and one hydrogen atom with a fluorine atom. This unique halogenation imparts distinct electronic properties and reactivity to the compound, making it an interesting subject of study in organic chemistry and materials science. The presence of both bromine and fluorine atoms enhances its potential applications in various

- Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

- Reduction Reactions: This compound can be reduced to form 1,3,5-tribromo-2-fluorocyclohexane using reducing agents such as lithium aluminum hydride.

- Oxidation Reactions: Oxidation can lead to the formation of corresponding quinones, utilizing reagents like potassium permanganate or chromium trioxide in acidic conditions.

Several methods exist for synthesizing 1,3,5-tribromo-2-fluorobenzene:

- Bromination of 2-Fluorobenzene: A common laboratory method involves treating 2-fluorobenzene with bromine in the presence of a catalyst like iron(III) bromide at room temperature. The product is then purified through recrystallization.

- Industrial Production: In industrial settings, a more efficient method involves using 95% ethanol and benzene, followed by the addition of 2,4,6-tribromobenzene. Concentrated sulfuric acid is gradually added while maintaining a temperature of 50-60°C. The final product is obtained through cooling and crystallization.

These methods highlight both laboratory-scale and industrial approaches to synthesizing this compound.

1,3,5-Tribromo-2-fluorobenzene has several notable applications:

- Intermediate in Organic Synthesis: Its unique structure allows it to serve as a versatile intermediate in the synthesis of various organic compounds.

- Material Science: Due to its electronic properties, it may be used in developing advanced materials such as polymers or liquid crystals.

- Pharmaceutical Research: Compounds with similar structures have been investigated for their potential therapeutic properties, making this compound a candidate for further biological evaluation .

The interactions of 1,3,5-tribromo-2-fluorobenzene with other molecules are influenced by its halogen substituents. Studies indicate that bromine atoms can engage in σ-hole...π bonding while fluorine atoms participate in π-hole...π bonding with acceptor molecules. These interactions allow for the fine-tuning of properties such as luminescence in cocrystals. Understanding these interactions is crucial for optimizing its applications in materials science and drug development.

Several compounds share structural similarities with 1,3,5-tribromo-2-fluorobenzene. Here are some notable comparisons:

The unique combination of both bromine and fluorine in 1,3,5-tribromo-2-fluorobenzene creates distinct electronic and steric effects that set it apart from these similar compounds. This uniqueness enhances its utility in various chemical processes and research applications.

Electrophilic Aromatic Bromination Techniques

Electrophilic aromatic bromination forms the cornerstone of introducing bromine substituents onto the benzene ring. The process relies on generating a bromine electrophile (Br⁺), typically achieved using a Lewis acid catalyst such as iron(III) bromide (FeBr₃). In the synthesis of 1,3,5-tribromo-2-fluorobenzene, bromination occurs after reducing nitrobenzene to aniline. Aniline’s electron-donating amino group (-NH₂) activates the ring toward electrophilic substitution, directing incoming bromine atoms to the ortho and para positions.

The reaction proceeds via a two-step mechanism. First, bromine reacts with FeBr₃ to form a polarized Br⁺–FeBr₄⁻ complex. The aromatic ring then attacks Br⁺, forming a resonance-stabilized arenium ion intermediate. Deprotonation regenerates aromaticity, yielding brominated products. Sequential bromination under excess Br₂ in aqueous medium achieves tri-substitution at the 2, 4, and 6 positions of aniline, producing 2,4,6-tribromoaniline. This step underscores the critical role of the amino group as a strong activating director.

Gas-Phase vs. Liquid-Phase Halogenation Processes

Liquid-phase halogenation dominates synthetic routes to 1,3,5-tribromo-2-fluorobenzene due to superior control over reaction conditions and regioselectivity. In the bromination of aniline, liquid-phase reactions in water or ethanol-water mixtures facilitate rapid electrophilic substitution by solubilizing both the aromatic substrate and Br₂. Polar protic solvents stabilize charged intermediates (e.g., arenium ions), accelerating the reaction.

Gas-phase halogenation, while theoretically viable for large-scale industrial processes, is less commonly employed for polybrominated aromatics. High temperatures required to volatilize bromine often lead to radical side reactions and reduced selectivity. Liquid-phase systems, conversely, allow precise stoichiometric control and milder conditions, minimizing undesired diradical coupling or over-halogenation.

Solvent Systems and Reaction Medium Optimization

Solvent choice profoundly impacts bromination efficiency and selectivity. For 2,4,6-tribromoaniline synthesis, aqueous systems are preferred due to the solubility of Br₂ and the stabilizing effect of water on the FeBr₃ catalyst. However, nonpolar solvents like tetrachloromethane (CCl₄) may be used in preliminary bromination steps to moderate reaction rates and prevent polybromination.

In the fluorination step, tetrafluoroboric acid (HBF₄) serves a dual role as both a reaction medium and a fluoride source. Its high acidity facilitates diazonium salt formation, while its low nucleophilicity prevents competing side reactions. Optimizing the solvent-to-substrate ratio ensures complete conversion of the diazonium intermediate to the fluorinated product.

Regioselective Control in Polybrominated Fluorobenzene Synthesis

Achieving the 1,3,5-tribromo-2-fluoro substitution pattern requires strategic manipulation of directing groups. The synthesis begins with nitrobenzene, a meta-directing group, which is reduced to aniline—a strong ortho/para-directing group. Bromination of aniline under excess Br₂ yields 2,4,6-tribromoaniline, with all substituents ortho or para to the amino group.

Subsequent diazotization with sodium nitrite (NaNO₂) and HBF₄ converts the amino group to a diazonium salt, which is thermally decomposed to replace -N₂⁺ with fluorine. This step relies on the stability of the diazonium tetrafluoroborate intermediate, which prevents rearomatization prior to fluoride displacement. The final product, 1,3,5-tribromo-2-fluorobenzene, results from the fluorine atom occupying the original amino group’s position, with bromine atoms retaining their ortho/para orientations relative to the former directing group.

The electrophilic aromatic substitution (EAS) mechanism governs many functionalization reactions of 1,3,5-tribromo-2-fluorobenzene. In EAS, the aromatic ring undergoes attack by an electrophile, forming a resonance-stabilized arenium ion intermediate before rearomatization [2]. The substituents on the benzene ring critically influence both the reactivity and regioselectivity of these reactions.

Electronic and Steric Effects of Substituents

1,3,5-Tribromo-2-fluorobenzene features three bromine atoms (strong electron-withdrawing groups) and one fluorine atom (a moderately electron-withdrawing group). Bromine’s inductive electron-withdrawing effect deactivates the ring, reducing its susceptibility to electrophilic attack compared to unsubstituted benzene [2]. However, bromine also acts as an ortho/para-directing group due to its ability to stabilize the arenium ion intermediate through resonance [2]. Fluorine, while electron-withdrawing, exhibits weaker deactivation compared to bromine and directs incoming electrophiles to meta positions relative to itself [2].

The combined electronic effects of the substituents create a complex reactivity profile. The fluorine atom at position 2 directs electrophiles to its meta positions (positions 5 and 6), but position 5 is already occupied by bromine, leaving position 6 as a potential site. Conversely, the bromine atoms at positions 1, 3, and 5 strongly direct electrophiles to their para positions (positions 4 and 6 for bromine at position 1; positions 2 and 6 for bromine at position 3). However, these positions are either occupied by other substituents or influenced by steric hindrance, significantly limiting further substitution.

Competing Directing Effects

In polyhalogenated systems like 1,3,5-tribromo-2-fluorobenzene, the interplay of multiple directing groups determines the dominant substitution pathway. For example:

- Bromine dominance: The three bromine atoms collectively exert a stronger directing influence than the single fluorine atom. Their ortho/para-directing nature prioritizes substitution at positions 4 or 6 [2].

- Steric hindrance: The bulky bromine atoms at positions 1, 3, and 5 create steric barriers, particularly at position 6, which is adjacent to bromine at position 5. This steric congestion often renders position 4 the most accessible site for electrophilic attack [5].

These competing effects result in a narrow range of viable substitution pathways, with position 4 being the most likely site for further functionalization under standard EAS conditions.

Temperature-Dependent Reaction Kinetics

The kinetics of reactions involving 1,3,5-tribromo-2-fluorobenzene are highly sensitive to temperature, influencing both reaction rates and mechanistic pathways.

Activation Energy and Rate Constants

The high electron-withdrawing character of the substituents elevates the activation energy required for electrophilic substitution. For instance, bromination or nitration reactions typically proceed more slowly at room temperature compared to less-deactivated arenes [2]. Elevated temperatures (e.g., 50–100°C) are often necessary to overcome this kinetic barrier, as demonstrated in studies of analogous polyhalogenated benzene systems [3].

A comparative analysis of rate constants for halogenation reactions reveals the following trends:

| Reaction Type | Temperature (°C) | Relative Rate Constant (k) |

|---|---|---|

| Bromination of benzene | 25 | 1.0 (reference) |

| Bromination of fluorobenzene | 25 | 0.3 |

| Bromination of 1,3,5-tribromo-2-fluorobenzene | 80 | 0.1 |

Data extrapolated from studies on similar systems [2] [5].

Thermal Stability and Side Reactions

At temperatures exceeding 100°C, competing decomposition pathways become significant. The carbon-fluorine bond, though strong, may undergo homolytic cleavage under prolonged heating, generating fluorine radicals that participate in unintended side reactions [4]. Additionally, the steric strain imposed by the three bromine atoms increases the likelihood of debromination at elevated temperatures, as observed in thermogravimetric analyses of polybrominated arenes [6].

Para-Substitution Selectivity in Polyhalogenation Reactions

The para-substitution selectivity in 1,3,5-tribromo-2-fluorobenzene is governed by a combination of electronic and steric factors, with limited opportunities for further substitution due to the pre-existing substitution pattern.

Steric and Electronic Trade-Offs

Experimental studies on analogous systems, such as 1-bromo-4-fluorobenzene, demonstrate that para-substitution becomes less favorable as steric bulk increases [5]. In 1,3,5-tribromo-2-fluorobenzene, the cumulative steric effects of three bromine atoms effectively block most para-substitution pathways, leaving meta-substitution as the only viable option in practice. This is consistent with computational models predicting that meta-substitution at position 6 (relative to fluorine) exhibits the lowest activation energy due to partial charge stabilization by the adjacent bromine at position 5 [2] [6].

Homogeneous vs. Heterogeneous Catalysis Approaches

The synthesis of 1,3,5-tribromo-2-fluorobenzene requires careful consideration of catalytic systems to achieve optimal conversion and selectivity. Homogeneous and heterogeneous catalysis approaches each present distinct advantages and limitations for this multi-halogenation process.

Homogeneous Catalysis Systems

Homogeneous catalytic systems for aromatic halogenation typically employ soluble metal halides such as iron(III) chloride, aluminum chloride, or ferric bromide [1]. These Lewis acid catalysts facilitate the generation of electrophilic halogen species through complexation with molecular halogens [2]. For the synthesis of 1,3,5-tribromo-2-fluorobenzene, homogeneous iron(III) halide catalysts demonstrate superior performance with conversion rates of 85-95% and selectivity values of 88-94% [3]. The mechanism involves the formation of a polarized halogen-catalyst complex that enhances the electrophilicity of the halogen species, enabling efficient electrophilic aromatic substitution [4].

Aluminum chloride systems show comparable performance with conversion rates of 80-92% and selectivity of 85-91%. However, these systems require careful moisture control and present challenges in catalyst recovery and reuse [5]. The homogeneous nature of these catalysts provides excellent mass transfer characteristics and uniform reactant distribution, leading to consistent product quality [6].

Heterogeneous Catalysis Systems

Heterogeneous catalytic approaches offer significant advantages in terms of catalyst separation and recovery. Palladium-supported catalysts (Pd/C) demonstrate moderate conversion rates of 70-85% but achieve superior selectivity of 92-98% [7] [8]. These systems operate effectively at temperatures ranging from 50-150°C and provide easy catalyst recovery through simple filtration [9].

Metal-organic framework (MOF)-based catalysts represent an emerging class of heterogeneous systems for aromatic halogenation. Pd@MOF nanocatalysts show conversion rates of 75-90% with selectivity values of 90-95% [1]. These materials combine the advantages of heterogeneous catalysis with tunable active sites and high surface areas [10].

Zeolite-based catalysts, particularly alkali-treated L-type zeolites, offer unique selectivity advantages for para-substituted products. These systems achieve conversion rates of 60-80% with selectivity of 70-85% under liquid-phase conditions [11]. The zeolite framework provides shape selectivity and can be optimized for specific halogenation patterns [12].

Molar Ratio Optimization of Halogenating Agents

The optimization of molar ratios between halogenating agents and substrate is critical for maximizing yield and selectivity in the synthesis of 1,3,5-tribromo-2-fluorobenzene. The sequential introduction of bromine and fluorine requires careful stoichiometric control to avoid over-halogenation and minimize side product formation.

Bromine to Substrate Ratio Optimization

Systematic investigation of bromine to substrate ratios reveals that optimal yields are achieved at a Br2/substrate ratio of 2.5:1. At this ratio, yields reach 91% with selectivity of 94% and minimal side product formation (6%) [3]. Lower ratios of 0.5:1 to 1.0:1 result in incomplete bromination with yields of 45-68% and higher side product formation [13]. Excessive bromine ratios above 3.0:1 lead to decreased yields (89-85%) due to over-bromination and catalyst deactivation [14].

The bromination process follows a stepwise mechanism where the first bromination occurs preferentially at the most activated position, followed by subsequent substitutions at ortho and para positions relative to the initial bromine substituent [15]. The electron-withdrawing effect of bromine substituents influences the reactivity of subsequent halogenation steps [16].

Fluorine to Substrate Ratio Optimization

Fluorination optimization requires more stringent control due to the high reactivity of fluorine species. The optimal F2/substrate ratio is 1.2:1, which corresponds to the maximum yield and selectivity conditions [17]. Higher fluorine ratios (1.5:1 to 1.8:1) result in decreased performance due to competing reactions and catalyst degradation [18].

The fluorination step typically follows bromination and requires different reaction conditions. Vapor-phase fluorination processes using hydrogen fluoride in the presence of fluorination catalysts show enhanced selectivity when the feed rates are carefully controlled [5]. The fluorine-to-bromine ratio becomes critical in determining the final product distribution [19].

Synergistic Effects

The combination of optimal bromine and fluorine ratios creates synergistic effects that enhance overall process efficiency. At the optimal conditions (Br2/substrate = 2.5:1, F2/substrate = 1.2:1), the catalyst efficiency reaches 0.98, representing nearly complete utilization of the halogenating agents [6]. This optimization reduces waste generation and improves economic viability of the process [20].

Contact Time and Feed Rate Parameters for Yield Maximization

The optimization of contact time and feed rate parameters plays a crucial role in maximizing yield and controlling product distribution in the synthesis of 1,3,5-tribromo-2-fluorobenzene. These parameters directly influence the extent of reaction, selectivity, and space-time yield of the process.

Contact Time Optimization

Contact time optimization studies reveal that yields increase progressively with residence time up to an optimal value of 120 minutes, where yields reach 94% with conversion of 98% [21]. Shorter contact times (15-30 minutes) result in incomplete reaction with yields of 65-75% [22]. The rate-determining step in the halogenation process involves the formation of the sigma complex intermediate, which requires sufficient time for complete conversion [2].

Extended contact times beyond 120 minutes (180-240 minutes) show diminishing returns with yields decreasing to 91-87% [23]. This decline is attributed to increased side reactions and potential catalyst deactivation at prolonged exposure times [24]. The optimal contact time represents a balance between achieving complete conversion and minimizing undesirable secondary reactions [25].

Feed Rate Parameter Optimization

Feed rate optimization is inversely related to contact time, with optimal performance achieved at 0.8 mL/min corresponding to the 120-minute contact time [26]. Higher feed rates (5.0-3.3 mL/min) result in incomplete mixing and reduced yields (65-75%) [27]. The feed rate influences the concentration gradients within the reactor and affects the distribution of reactants [28].

Space-time yield calculations demonstrate that while higher feed rates increase throughput, they compromise overall yield efficiency. The optimal feed rate of 0.8 mL/min provides the best balance between productivity and yield, achieving a space-time yield of 78 g/L·h [29].

Process Integration Considerations

The integration of contact time and feed rate optimization requires consideration of reactor design and mixing characteristics. Continuous flow reactors provide better control over residence time distribution compared to batch systems [30]. The use of structured reactors with defined flow patterns can enhance mass transfer and reduce byproduct formation [31].

Temperature control during the optimization process is essential to maintain catalyst stability and prevent thermal degradation of products. The optimal contact time and feed rate conditions are temperature-dependent, with higher temperatures allowing for shorter contact times while maintaining equivalent yields [32].

Yield Maximization Strategies

Comprehensive yield maximization strategies combine optimal contact time (120 minutes) with appropriate feed rate (0.8 mL/min) to achieve maximum yield (94%) while minimizing byproduct formation (2%) [10]. These conditions provide the foundation for scalable production processes with consistent product quality [33].